molecular formula C13H14ClNO3 B2769000 N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide CAS No. 2411307-36-1

N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide

Cat. No. B2769000
M. Wt: 267.71
InChI Key: PXDAZOSQJBLNQU-UHFFFAOYSA-N
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Description

N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide, also known as clozapine N-oxide (CNO), is a chemical compound that has been widely used in scientific research. CNO is a synthetic analogue of clozapine, a medication that is commonly used to treat schizophrenia. However, CNO is not used as a medication, but rather as a tool for studying the function of specific neurons in the brain.

Mechanism Of Action

CNO binds to DREADDs and activates or inhibits the neurons that express these receptors. The mechanism of action of CNO is not fully understood, but it is thought to involve the activation of intracellular signaling pathways that lead to changes in neuronal excitability.

Biochemical And Physiological Effects

CNO has been shown to have a number of biochemical and physiological effects. For example, CNO has been shown to activate neurons in the prefrontal cortex, which is involved in decision-making and social behavior. CNO has also been shown to inhibit neurons in the amygdala, which is involved in fear and anxiety.

Advantages And Limitations For Lab Experiments

One advantage of using CNO in lab experiments is that it allows researchers to study the function of specific neurons in the brain with a high degree of specificity. CNO can be used to activate or inhibit neurons in a precise manner, allowing researchers to study the role of these neurons in various behaviors and physiological processes.
However, there are also some limitations to using CNO in lab experiments. For example, CNO can have off-target effects, meaning that it can activate or inhibit neurons that do not express DREADDs. Additionally, CNO can have variable effects depending on the concentration and duration of exposure.

Future Directions

There are many future directions for research using CNO. One area of interest is the development of new DREADDs that are more specific and have fewer off-target effects. Another area of interest is the use of CNO in combination with other techniques, such as optogenetics, to study the function of specific neural circuits. Finally, there is interest in using CNO to study the role of specific neurons in various disease states, such as addiction and depression.
Conclusion
In conclusion, CNO is a synthetic analogue of N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide that is widely used in neuroscience research to study the function of specific neurons in the brain. CNO binds to DREADDs and can activate or inhibit neurons in a precise manner, allowing researchers to study their function. While there are some limitations to using CNO in lab experiments, there are many future directions for research using this tool.

Synthesis Methods

CNO is synthesized by reacting N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide with N-chloromethylmorpholine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxirane ring. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

CNO is widely used in neuroscience research to study the function of specific neurons in the brain. Specifically, CNO is used to activate or inhibit neurons that express a specific receptor, called the Designer Receptor Exclusively Activated by Designer Drugs (DREADD). DREADDs are genetically engineered receptors that are not found naturally in the body. When CNO binds to DREADDs, it can activate or inhibit the neurons that express these receptors, allowing researchers to study their function.

properties

IUPAC Name

N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-8-3-4-9-10(15-13(16)12-7-18-12)2-1-5-17-11(9)6-8/h3-4,6,10,12H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDAZOSQJBLNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Cl)OC1)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide

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